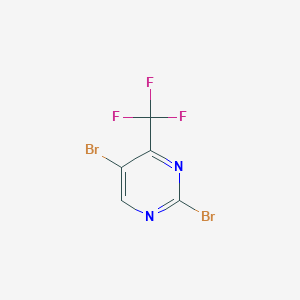

2,5-Dibromo-4-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2F3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRLEROVGVYLPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Br)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation of 2,5 Dibromo 4 Trifluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyrimidines. The electron-deficient nature of the pyrimidine (B1678525) ring, further exacerbated by the trifluoromethyl group, renders 2,5-Dibromo-4-(trifluoromethyl)pyrimidine susceptible to attack by nucleophiles.

Reactivity of Bromine Atoms at C-2 and C-5 Positions

In dihalogenated pyrimidines, the regioselectivity of nucleophilic substitution is a critical aspect. Generally, the order of reactivity for halogens on the pyrimidine ring towards nucleophilic attack is C4 > C2 > C5. This established hierarchy is attributed to the electronic activation provided by the ring nitrogen atoms. The positions ortho and para (C2, C4, C6) to the nitrogen atoms are more activated towards nucleophilic attack due to their ability to stabilize the intermediate Meisenheimer complex through resonance. The C5 position, being meta to both nitrogen atoms, is the least activated.

In the case of this compound, the bromine atom at the C-2 position is significantly more reactive towards nucleophiles than the bromine atom at the C-5 position. This is a direct consequence of the electronic effects of the pyrimidine nitrogens. Nucleophilic attack at C-2 allows for the negative charge in the intermediate to be delocalized onto the adjacent nitrogen atom, leading to a more stable transition state. Conversely, attack at the C-5 position does not allow for such direct stabilization by the ring nitrogens, resulting in a higher activation energy barrier for the reaction.

Influence of the Trifluoromethyl Group on SNAr Reactivity

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the C-4 position of the pyrimidine ring has a profound influence on the SNAr reactivity of this compound.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for the generation of organometallic reagents, which can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Generation of Pyrimidyllithium Species

The bromine atoms in this compound can undergo halogen-metal exchange with strong bases, typically organolithium reagents such as n-butyllithium or tert-butyllithium, to form highly reactive pyrimidyllithium species. The regioselectivity of this exchange is influenced by both kinetic and thermodynamic factors, as well as the reaction conditions.

Given the higher reactivity of the C-2 position in other transformations, it is plausible that selective monolithiation could be achieved at this position under carefully controlled conditions, such as low temperatures, to generate 2-lithio-5-bromo-4-(trifluoromethyl)pyrimidine. The formation of such a species would be favored by the inductive effect of the adjacent nitrogen atom, which stabilizes the resulting carbanion. Subsequent reaction with an electrophile would allow for the selective functionalization of the C-2 position.

Reaction with Organometallic Reagents (e.g., Grignard Reagents)

While direct reaction with Grignard reagents to effect a halogen-metal exchange (Grignard metathesis) is less common for aryl bromides compared to organolithium reagents, it is a potential pathway for the functionalization of this compound. The formation of a pyrimidyl Grignard reagent, such as 2-magnesyl-5-bromo-4-(trifluoromethyl)pyrimidine, would offer a less reactive and potentially more selective alternative to the corresponding lithium species for subsequent reactions with electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are indispensable methods for the formation of C-C and C-N bonds in modern organic synthesis. The two bromine atoms in this compound provide two handles for sequential or double cross-coupling reactions.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. For di- or polyhalogenated heteroaromatics, the site of the first coupling is often determined by a combination of electronic and steric factors. In many dihalopyrimidines, the C-2 and C-4/C-6 positions are more reactive than the C-5 position in palladium-catalyzed reactions.

For this compound, it is anticipated that the C-2 bromine would be more reactive in palladium-catalyzed cross-coupling reactions. This preferential reactivity would allow for the selective mono-functionalization at the C-2 position, leaving the C-5 bromine available for a subsequent, different cross-coupling reaction. This stepwise approach enables the synthesis of unsymmetrically substituted pyrimidines.

Below are illustrative tables of potential palladium-catalyzed cross-coupling reactions with this compound, based on established reactivity principles.

Table 1: Potential Suzuki Coupling Reactions

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 2-Phenyl-5-bromo-4-(trifluoromethyl)pyrimidine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane | 2-(4-Methoxyphenyl)-5-bromo-4-(trifluoromethyl)pyrimidine |

Table 2: Potential Sonogashira Coupling Reactions

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 2-(Phenylethynyl)-5-bromo-4-(trifluoromethyl)pyrimidine |

| 2 | Trimethylsilylacetylene | Pd(OAc)2/XPhos | Cs2CO3 | Acetonitrile | 2-((Trimethylsilyl)ethynyl)-5-bromo-4-(trifluoromethyl)pyrimidine |

Table 3: Potential Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd2(dba)3 | BINAP | NaOt-Bu | Toluene | 4-(5-Bromo-4-(trifluoromethyl)pyrimidin-2-yl)morpholine |

| 2 | Aniline | Pd(OAc)2 | RuPhos | K2CO3 | Dioxane | N-Phenyl-5-bromo-4-(trifluoromethyl)pyrimidin-2-amine |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures. nih.gov This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. nih.gov For substrates like this compound, the key challenge and opportunity lie in achieving site-selective coupling.

Research on similarly structured polychlorinated pyrimidines has demonstrated that reactivity is highly dependent on the substitution position. Generally, halogens at the C4 and C6 positions of the pyrimidine ring are more reactive than those at C2 or C5. researchgate.netmdpi.com In the case of this compound, the bromine atom at the C2 position is adjacent to two ring nitrogens, while the C5 bromine is in a more vinylogous position. The strong electron-withdrawing trifluoromethyl group at C4 significantly influences the electronic properties of the ring, further differentiating the reactivity of the two C-Br bonds.

By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, it is possible to control whether a mono- or di-arylation occurs. For instance, using a limited amount of boronic acid can favor monosubstitution. The choice of catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or more advanced catalysts featuring bulky, electron-rich phosphine (B1218219) ligands, can also dictate the selectivity and efficiency of the coupling. researchgate.netrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines

Catalyst Ligand Base Solvent Temperature (°C) Typical Substrates Selectivity Notes Pd(PPh3)4 - K2CO3 or Na2CO3 1,4-Dioxane/H2O 80-110 Di- or Tetra-chloropyrimidines Often favors substitution at C4/C6 positions. PdCl2(dppf) dppf K2CO3 Toluene/Dioxane 80 Tetrabromofuran Effective for polyhalogenated heterocycles. researchgate.net XPhosPdG2 XPhos K2CO3 1,4-Dioxane/H2O 110 (Microwave) Bromopyrazolopyrimidinone Modern catalyst avoiding side reactions like debromination. nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, widely used to form aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This methodology is highly valuable for functionalizing heterocyclic scaffolds like pyrimidine. The reaction typically involves a palladium precatalyst, a phosphine ligand, and a base to couple an amine with the halide. wikipedia.orgrsc.org

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, DavePhos) often providing high efficiency and broad substrate scope. rsc.org

While this reaction is broadly applicable to halo-heterocycles, specific documented examples of its application to this compound are not prevalent. However, based on its proven utility with bromopyridines and other halopyrimidines, the Buchwald-Hartwig amination represents a key potential strategy for introducing primary or secondary amine functionalities at the C2 and/or C5 positions of the target molecule. researchgate.net Selective mono-amination could likely be achieved by controlling stoichiometry and reaction conditions.

Table 2: General Scheme for Buchwald-Hartwig Amination

Substrate 1 Substrate 2 Catalyst System Base Product This compound Primary or Secondary Amine (R2NH) Pd(0) source (e.g., Pd2(dba)3) + Phosphine Ligand (e.g., XPhos) Strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) Mono- or Di-aminated Pyrimidine

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This transformation is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. soton.ac.uk It is an indispensable tool for introducing alkynyl moieties onto aromatic and heteroaromatic rings, including pyrimidines. researchgate.netnih.gov

For this compound, the Sonogashira reaction offers a direct route to 2,5-dialkynyl or 2-bromo-5-alkynyl (and vice-versa) derivatives. The chemoselectivity of the reaction on polyhalogenated systems can often be controlled. rsc.org The different electronic environments of the C2 and C5 positions may allow for selective mono-alkynylation under carefully controlled conditions, such as low temperature or by using specific catalyst systems that differentiate between the two C-Br bonds. The reaction is compatible with a wide range of functional groups on the alkyne partner. soton.ac.uk

Table 3: Typical Conditions for Sonogashira Coupling of Halo-heterocycles

Catalyst Co-catalyst Base Solvent Temperature Relevant Application Pd(PPh3)4 CuI Et3N THF Room Temp. Coupling of bromocyanofluoro pyridines. nih.gov Pd(PPh3)2Cl2 CuI Et3N or DIPA DMF or THF Room Temp. to 80°C General alkynylation of aryl bromides. [DTBNpP]Pd(crotyl)Cl None (Copper-free) TMP DMSO Room Temp. Copper-free conditions for sensitive substrates. nih.gov

Negishi and Stille Coupling Applications

The Negishi and Stille reactions are powerful palladium-catalyzed cross-coupling methods for C-C bond formation that offer alternatives to the Suzuki coupling.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity, often allowing for milder reaction conditions compared to other methods. This reaction shows excellent functional group tolerance and is a powerful tool for preparing complex molecules, including substituted bipyridines from their corresponding halides. nih.govorgsyn.org

The Stille coupling employs organostannane (organotin) reagents. A key advantage of Stille reagents is their stability to air and moisture, and the reaction conditions are generally tolerant of a wide array of functional groups. nih.gov This method has been effectively used for the stepwise functionalization of dihalo-bipyridines, demonstrating its potential for selective reactions on polyhalogenated systems. researchgate.net

Both the Negishi and Stille couplings are highly relevant for the functionalization of halo-pyrimidines. Although specific applications involving this compound are not widely reported, the established reactivity of these methods with similar heterocyclic halides suggests their potential utility for selectively substituting the bromine atoms on the target compound. orgsyn.orgnih.gov

Other Functionalization and Derivatization Strategies

Beyond cross-coupling reactions, the bromine atoms on this compound can be modified through other important transformations.

Reductive Dehalogenation Processes

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. This can be a useful synthetic step to produce less halogenated derivatives. For a di-brominated compound like this compound, this process could potentially be controlled to achieve selective mono-debromination or complete di-debromination.

Various methods exist for reductive dehalogenation, including catalytic hydrogenation, metal-mediated reduction (e.g., with zinc), or photoredox catalysis. acs.org Light-mediated methods, for example, have been shown to effectively debrominate unactivated aryl bromides under mild conditions. acs.org The differential reactivity of the C2-Br and C5-Br bonds could allow for the selective removal of one bromine atom over the other. For instance, studies on the selective dehalogenation of 2,4-dichloro-pyrimidine derivatives have shown that such transformations are feasible. nih.gov Furthermore, bromide ion-induced debromination has been reported for certain di-bromo pyrimidine derivatives. exaly.com

Cycloaddition Reactions Involving the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that is further intensified by the presence of the trifluoromethyl group. This electronic nature makes it a potential candidate for participating in inverse-electron-demand Diels-Alder reactions, where the heterocycle acts as the diene and reacts with an electron-rich dienophile (e.g., an enamine or enol ether).

While cycloaddition reactions are a fundamental tool for constructing cyclic systems, the participation of the pyrimidine ring itself in such transformations is less common than reactions occurring at its substituents. However, examples exist for pyridazine (B1198779) (a related diazine) derivatives undergoing intramolecular [4+2] cycloadditions. mdpi.com Other types of cycloadditions, such as [3+2] reactions involving substituents on the ring, are also known for synthesizing trifluoromethyl-containing heterocycles like thiazoles. rsc.org While direct cycloaddition involving the pyrimidine core of this compound has not been extensively documented, its electronic properties suggest this as a potential, albeit challenging, avenue for further derivatization.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, the pyrimidine ring system is inherently electron-deficient, a characteristic that significantly diminishes its reactivity towards electrophiles. researchgate.net The presence of two nitrogen atoms in the heterocyclic ring withdraws electron density, making the ring less nucleophilic and therefore less susceptible to attack by electron-seeking reagents.

The reactivity of the pyrimidine ring is further influenced by the nature of its substituents. For an electrophilic aromatic substitution to occur on a pyrimidine, the ring generally requires the presence of two or three activating, electron-donating groups. researchgate.net In the case of this compound, the substituents are strongly deactivating.

Consequently, the cumulative effect of the two bromine atoms and the trifluoromethyl group makes the pyrimidine ring in this compound exceptionally electron-poor and highly deactivated towards electrophilic aromatic substitution. No documented examples of this compound undergoing such reactions have been found in a review of scientific literature. Any potential electrophilic attack would be extremely difficult to achieve and would require exceptionally harsh reaction conditions, with the likelihood of decomposition or alternative reaction pathways being high. Therefore, electrophilic aromatic substitution is not considered a viable or characteristic reaction for this compound.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of 2,5-Dibromo-4-(trifluoromethyl)pyrimidine in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecule's connectivity and constitution can be assembled.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting a single signal corresponding to the hydrogen atom at the 6-position of the pyrimidine (B1678525) ring. The chemical shift of this proton is influenced by the electronegative bromine and nitrogen atoms, as well as the trifluoromethyl group, likely causing it to appear in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

¹³C NMR for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, five distinct carbon signals are anticipated. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other four carbons of the pyrimidine ring will have chemical shifts determined by the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~160 | Singlet | N/A | C-2 |

| ~158 (q) | Quartet | ~35 | C-4 |

| ~115 | Singlet | N/A | C-5 |

| ~162 | Singlet | N/A | C-6 |

¹⁹F NMR for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent and there are no neighboring fluorine atoms to cause splitting. The chemical shift of this signal is characteristic of the CF₃ group attached to an aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|

2D-NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

While the one-dimensional NMR spectra of this compound are relatively straightforward, two-dimensional NMR techniques would be invaluable for unambiguous assignment, especially in more complex derivatives.

COSY (Correlation Spectroscopy): Would confirm the absence of ¹H-¹H coupling, as there is only one proton in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlation between the C-6 carbon and the H-6 proton.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental composition of this compound. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, which is a distinctive signature for dibrominated compounds.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]+ | 303.8459 |

| [M+2]+ | 305.8439 |

Fragmentation Patterns and Structural Information from EI/ESI-MS

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of a compound. In both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, this compound is expected to exhibit distinct fragmentation patterns that aid in its identification.

The molecular ion peak ([M]⁺) in the mass spectrum is a key identifier. Due to the presence of two bromine atoms, this peak will appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Consequently, the molecular ion will present as a triplet of peaks at m/z 304, 306, and 308, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive signature for a molecule containing two bromine atoms. docbrown.info

Under EI-MS, which involves high-energy electron impact, the molecule undergoes extensive fragmentation. The fragmentation pathways for pyrimidine derivatives often begin with the cleavage of substituent groups, followed by the decomposition of the more stable pyrimidine ring. sapub.org For this compound, the primary fragmentation steps are predicted to involve the loss of bromine radicals (Br•), the trifluoromethyl group (•CF₃), or combinations thereof.

Predicted Fragmentation Pathways:

Loss of a Bromine Radical: The initial loss of a single bromine atom from the molecular ion would result in a fragment ion ([M-Br]⁺) with a characteristic isotopic doublet (due to the remaining bromine atom) around m/z 225 and 227.

Loss of the Trifluoromethyl Group: Cleavage of the C-CF₃ bond would yield a dibromopyrimidine cation ([M-CF₃]⁺) at m/z 237, 239, and 241 (1:2:1 ratio).

Sequential Losses: Further fragmentation could involve the loss of the second bromine atom or the cleavage of the pyrimidine ring. The loss of both bromine atoms is a common pathway observed in polybrominated compounds, leading to a [M-2Br]⁺ fragment. nih.gov

ESI-MS, being a softer ionization technique, typically results in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺). The fragmentation patterns are generally investigated using tandem mass spectrometry (MS/MS) experiments, where the protonated molecule is fragmented through collision-induced dissociation. nih.gov The pathways would likely mirror those in EI-MS, involving the sequential loss of substituent groups.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Ion/Fragment Description | Predicted m/z (Mass/Charge Ratio) | Ionization Mode | Isotopic Pattern |

| Molecular Ion [M]⁺ | 304, 306, 308 | EI/ESI | Triplet (1:2:1) |

| Loss of Bromine [M-Br]⁺ | 225, 227 | EI/ESI-MS/MS | Doublet (1:1) |

| Loss of CF₃ [M-CF₃]⁺ | 237, 239, 241 | EI/ESI-MS/MS | Triplet (1:2:1) |

| Loss of 2 Bromines [M-2Br]⁺ | 148 | EI/ESI-MS/MS | Singlet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the pyrimidine ring and the trifluoromethyl (CF₃) group.

Characteristic Vibrational Frequencies of Pyrimidine Ring and CF₃ Group

The pyrimidine ring, an aromatic heterocycle, has several characteristic vibrational modes. These include C=C and C=N stretching vibrations, which typically appear in the 1600-1400 cm⁻¹ region of the spectrum. researchgate.netphyschemres.org The C-H stretching vibration from the single hydrogen atom on the pyrimidine ring is expected to produce a weak to moderate absorption band above 3000 cm⁻¹. vscht.cz

The trifluoromethyl (CF₃) group is known for its strong and characteristic IR absorptions. The C-F stretching vibrations are particularly intense and are typically observed in the 1350-1100 cm⁻¹ range. researchgate.net These strong bands are often a dominant feature in the IR spectrum of trifluoromethyl-containing compounds. Additionally, the C-Br stretching vibrations will be present at lower frequencies, generally in the 600-500 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| > 3000 | C-H Stretch | Pyrimidine Ring | Weak-Medium |

| 1600 - 1400 | C=C and C=N Stretch | Pyrimidine Ring | Medium-Strong |

| 1350 - 1100 | C-F Stretch | Trifluoromethyl (CF₃) | Strong |

| 600 - 500 | C-Br Stretch | Bromo-substituent | Medium |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. This technique is essential for unambiguously determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without experimental crystallographic data, a definitive analysis of the solid-state structure, crystal packing, and intermolecular forces for this specific compound cannot be provided. Such analysis is contingent upon the successful synthesis of a single crystal of sufficient quality and its subsequent analysis via X-ray diffraction. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for elucidating the intrinsic electronic properties of a molecule. These methods model the distribution of electrons and predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule. For 2,5-Dibromo-4-(trifluoromethyl)pyrimidine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry. physchemres.org

These studies predict key structural parameters, including bond lengths, bond angles, and dihedral angles. The pyrimidine (B1678525) ring is expected to be nearly planar, with minor distortions caused by its bulky substituents. The electron-withdrawing nature of the two bromine atoms and the potent trifluoromethyl group significantly influences the electronic distribution and geometry of the pyrimidine core. The stability of the molecule is confirmed by frequency analysis calculations, where the absence of imaginary frequencies indicates that the optimized structure corresponds to a true energy minimum on the potential energy surface. mdpi.com

| Parameter | Predicted Value |

|---|---|

| C2-Br Bond Length | ~1.89 Å |

| C5-Br Bond Length | ~1.88 Å |

| C4-CF₃ Bond Length | ~1.52 Å |

| N1-C2-N3 Bond Angle | ~127° |

| C4-C5-C6 Bond Angle | ~118° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org

For this compound, the presence of highly electronegative bromine and trifluoromethyl groups is expected to significantly lower the energies of both the HOMO and LUMO. This is because these groups withdraw electron density from the pyrimidine ring. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a large gap implies high stability and low reactivity, whereas a small gap suggests the opposite. nih.gov DFT calculations can precisely determine these energy levels and visualize the spatial distribution of the orbitals. The LUMO is likely localized over the pyrimidine ring, particularly around the electron-deficient carbon atoms attached to the bromine and trifluoromethyl groups, indicating these sites are susceptible to nucleophilic attack.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -7.5 eV |

| LUMO | -1.8 eV |

| Energy Gap (ΔE) | 5.7 eV |

Reaction Mechanism Elucidation

Theoretical studies are invaluable for mapping out the pathways of chemical reactions, identifying transition states, and determining reaction kinetics. This is particularly useful for complex, multi-step processes.

Halogen-metal exchange is a powerful synthetic transformation for creating organometallic reagents. nih.gov In this compound, the two bromine atoms at different positions (C2 and C5) present a challenge for regioselectivity. Computational modeling can be used to investigate the mechanism of halogen-lithium exchange, for instance. By calculating the activation energies for the exchange at both the C2 and C5 positions, it is possible to predict which bromine atom is more likely to be replaced. These calculations typically involve modeling the interaction of the pyrimidine substrate with an organolithium reagent and mapping the potential energy surface to locate the transition state. The results often show that the more acidic proton's adjacent bromine (or the more electron-deficient carbon's bromine) will exchange more readily.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for forming carbon-carbon bonds. mdpi.com Theoretical investigations of these reactions involving this compound can elucidate the mechanism and factors controlling selectivity. DFT calculations can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

By calculating the energy profiles for the oxidative addition of a palladium(0) catalyst to the C2-Br and C5-Br bonds, researchers can predict which bond will react preferentially. nih.gov These studies often reveal that the steric and electronic environment around each bromine atom plays a decisive role in determining the transition state energies, thereby governing the regioselectivity of the first coupling reaction. researchgate.net

Prediction of Reactivity and Regioselectivity

By integrating insights from electronic structure calculations and reaction mechanism modeling, a comprehensive picture of the molecule's reactivity can be formed.

For this compound, the strong electron-withdrawing effect of the trifluoromethyl group at C4, combined with the inductive effects of the nitrogens and bromines, makes the pyrimidine ring highly electron-deficient. This enhances its susceptibility to nucleophilic aromatic substitution.

The regioselectivity of reactions is a key predictive outcome of computational studies.

Nucleophilic Attack : Analysis of the LUMO and calculated electrostatic potential maps can identify the most electrophilic sites on the ring, predicting where a nucleophile is most likely to attack.

Cross-Coupling : As discussed, transition state calculations for palladium-catalyzed reactions can predict whether the C2-Br or C5-Br bond is more reactive. Generally, the C2 position in pyrimidines is highly activated towards both nucleophilic substitution and oxidative addition due to the influence of the adjacent nitrogen atoms. Therefore, it is often predicted that the C2-Br bond would be more reactive in many cross-coupling scenarios.

These computational predictions are vital for designing efficient and selective synthetic routes to novel derivatives of this compound.

Conformational Analysis and Intermolecular Interactions

Computational methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory are powerful tools for investigating molecular structures, vibrational frequencies, and non-covalent interactions. mdpi.comresearchgate.net These studies often explore phenomena like hydrogen bonding and halogen bonding, which are crucial in understanding crystal packing and designing new materials. mdpi.com For instance, research on other halogenated organic molecules has utilized techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize and quantify the strength of various intermolecular interactions. mdpi.com

In similar halogenated heterocyclic systems, computational studies have elucidated the nature of halogen bonds, where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. The presence of bromine atoms and a trifluoromethyl group on the pyrimidine ring of this compound strongly suggests that this compound would participate in significant halogen bonding and other non-covalent interactions. The electron-withdrawing nature of the trifluoromethyl group would likely enhance the electrophilic character of the bromine atoms, influencing the strength and directionality of these interactions.

Furthermore, conformational analysis of such a molecule would typically involve the rotation around the C-C bond connecting the trifluoromethyl group to the pyrimidine ring. However, due to the high rotational barrier of the trifluoromethyl group, it is expected to have a preferred orientation relative to the pyrimidine ring, which could be determined through computational energy profiling.

Despite these well-established theoretical frameworks and the clear potential for interesting intermolecular interactions in this compound, specific computational data, such as optimized geometries, interaction energies, or conformational energy landscapes, have not been published. The absence of crystal structure data for this compound further limits the possibility of performing computational analyses based on experimental solid-state geometries.

Therefore, while the principles of computational chemistry suggest a rich landscape of conformational and interactional behavior for this compound, a detailed, data-driven discussion is not possible at this time due to the lack of specific research on this molecule. Future computational and experimental studies are necessary to elucidate the precise nature of its molecular and supramolecular properties.

Applications of 2,5 Dibromo 4 Trifluoromethyl Pyrimidine As a Synthetic Building Block

Precursor in the Synthesis of Novel Pyrimidine (B1678525) Derivatives

The presence of two bromine atoms on the pyrimidine ring makes 2,5-Dibromo-4-(trifluoromethyl)pyrimidine an excellent precursor for generating a wide array of novel pyrimidine derivatives. The bromine atoms act as versatile synthetic handles that can be substituted or engaged in cross-coupling reactions to introduce new functional groups and build molecular complexity.

The differential reactivity of the bromine atoms at the 2- and 5-positions can be exploited for sequential and site-selective modifications. For instance, starting from the closely related 2,5-dibromopyrimidine, various 2-aminopyrimidines can be prepared through Nucleophilic Aromatic Substitution (SNAr) type amination reactions mdpi.com. This same principle applies to the trifluoromethyl analogue, where one bromine atom can be selectively displaced by a nucleophile, leaving the second bromine available for subsequent transformations. This stepwise approach allows for the controlled synthesis of unsymmetrically 2,5-disubstituted pyrimidines.

Common transformations utilizing this scaffold include:

Cross-Coupling Reactions: The C-Br bonds are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of C-C, C-N, and C-O bonds.

Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring, enhanced by the trifluoromethyl group, facilitates the displacement of the bromine atoms by a range of nucleophiles, including amines, alcohols, and thiols.

This strategic functionalization has led to the synthesis of numerous pyrimidine derivatives with significant biological activities, including potential applications as anticancer, antifungal, and antibacterial agents nih.govorientjchem.org. The ability to readily generate libraries of novel pyrimidine compounds makes this building block particularly valuable in drug discovery and medicinal chemistry research bu.edu.egnih.govnih.gov.

Scaffold for the Construction of Heterocyclic Systems

The rigid pyrimidine core of this compound serves as an excellent scaffold for the construction of more complex heterocyclic systems. Its pre-defined geometry and reactive handles facilitate the annulation of additional rings, leading to diverse polycyclic structures.

Integration into Fused Ring Systems

Fused pyrimidine systems are a prominent class of heterocycles with a broad spectrum of biological and pharmacological activities nih.gov. This compound is an ideal starting material for synthesizing these fused structures. The two bromine atoms can participate in intramolecular or intermolecular cyclization reactions to form new rings fused to the pyrimidine core.

For example, by reacting the dibromo-pyrimidine with bifunctional nucleophiles, it is possible to construct bicyclic systems such as:

Pyrido[2,3-d]pyrimidines: These are formed by the fusion of a pyridine (B92270) ring to the pyrimidine core and are known to possess a wide range of biological activities nih.gov.

Pyrrolo[2,3-d]pyrimidines: The fusion of a pyrrole ring yields this class of compounds, which are also of significant interest in medicinal chemistry frontiersin.org.

Thieno[2,3-d]pyrimidines and Furo[2,3-d]pyrimidines: These fused systems incorporate thiophene and furan rings, respectively, and exhibit diverse pharmacological properties frontiersin.org.

The synthesis of these fused heterocycles often involves a sequence of substitution and cyclization steps, where the bromine atoms direct the formation of the new ring system. The incorporation of the trifluoromethyl group into these fused structures is particularly advantageous, as it can enhance metabolic stability and binding affinity to biological targets.

Role in Multi-Component Reactions (MCRs) for Complex Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools for rapidly building complex molecules nih.gov. The high degree of functionalization in this compound makes it a suitable component for MCRs designed to create elaborate heterocyclic architectures.

While direct examples involving this specific compound are specialized, its structure lends itself to MCR strategies. For instance, one of the bromine atoms could be converted into a different functional group (e.g., an amino or aldehyde group) that can then participate in a classical MCR, such as the Ugi or Hantzsch reaction beilstein-journals.org. Subsequently, the remaining bromine atom can be used for post-MCR modification, further increasing molecular diversity. This approach allows for the efficient, one-pot synthesis of complex structures that would otherwise require lengthy, multi-step sequences researchgate.netnih.govrsc.org. The combination of MCRs with the versatile reactivity of the dibromo-pyrimidine scaffold provides a powerful platform for generating libraries of structurally diverse compounds for high-throughput screening.

Intermediate in the Synthesis of Fluorinated Organic Molecules

The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity nih.govmdpi.com. This compound is a valuable intermediate because it provides a pre-formed, stable trifluoromethyl-substituted heterocyclic core.

Synthesizing molecules containing a trifluoromethylated pyrimidine ring can be challenging. Direct trifluoromethylation of a pre-existing pyrimidine ring often suffers from issues with regioselectivity and harsh reaction conditions. By starting with this compound, chemists can bypass these difficulties and use the bromine atoms as synthetic handles to build the rest of the target molecule around the CF3-pyrimidine core mdpi.com.

This building block is thus crucial for the synthesis of a variety of complex fluorinated molecules, including:

Agrochemicals: Many modern pesticides and herbicides contain trifluoromethyl-substituted heterocycles to improve their efficacy and environmental profile nih.gov.

Pharmaceuticals: The CF3 group is a common feature in many approved drugs, where it contributes to improved pharmacokinetic and pharmacodynamic properties.

Functional Materials: Fluorinated organic materials can possess unique electronic and physical properties, and this compound can serve as a key component in their synthesis nih.govresearchgate.netnih.gov.

Development of Chemical Probes and Tools in Organic Synthesis

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme broadinstitute.org. The development of potent and selective probes is essential for target validation in drug discovery. The pyrimidine scaffold is a common feature in many biologically active molecules, including kinase inhibitors.

This compound serves as an excellent starting point for the synthesis of chemical probes. Its core can be systematically modified to optimize binding affinity and selectivity for a biological target. For example, in the development of selective agonists for serotonin receptors (e.g., 5-HT2C), disubstituted pyrimidines derived from 2,5-dibromopyrimidine have been identified as promising leads mdpi.com. Such selective compounds can be further developed into chemical probes, for instance, by incorporating a reporter tag (like a fluorophore or a radiolabel for PET imaging) onto the scaffold via one of the reactive bromine sites mdpi.com. The systematic and predictable reactivity of the dibromo-pyrimidine allows for the rational design and synthesis of these sophisticated molecular tools.

Design and Synthesis of Advanced Functional Materials

Advanced functional materials are materials designed to have specific, tailored properties for applications in electronics, optics, and other high-tech fields. Fluorinated polymers and organic materials often exhibit desirable characteristics such as thermal stability, chemical resistance, and unique optoelectronic properties.

This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of advanced functional materials nih.govresearchgate.netnih.gov. The dibromo functionality is well-suited for step-growth polymerization reactions. For example, it could undergo polycondensation via repeated cross-coupling reactions (e.g., Suzuki or Stille coupling) with a suitable di-functional co-monomer.

This approach could lead to the formation of novel conjugated polymers incorporating the electron-deficient trifluoromethyl-pyrimidine unit into the polymer backbone. The electronic properties of such polymers could be tuned by the choice of the co-monomer, potentially leading to materials with applications in:

Organic light-emitting diodes (OLEDs)

Organic field-effect transistors (OFETs)

Organic photovoltaics (OPVs)

The presence of the trifluoromethyl group would be expected to influence the polymer's solubility, morphology, and electronic energy levels, providing a route to new high-performance materials.

Q & A

Q. How can researchers optimize the synthesis of 2,5-Dibromo-4-(trifluoromethyl)pyrimidine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of bromination and trifluoromethylation steps. For brominated pyrimidines, stepwise halogenation under inert atmospheres (e.g., N₂) at controlled temperatures (0–5°C) minimizes side reactions. Post-synthesis purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol enhances purity. Analytical validation using HPLC (e.g., SQD-FA05 or SMD-TFA05 conditions) and LCMS (monitoring [M+H]+ ions) ensures product integrity. For example, analogous trifluoromethylpyrimidines achieved >95% purity using these protocols .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- LCMS : To confirm molecular weight via [M+H]+ peaks (e.g., m/z ~331 for C₅HBr₂F₃N₂).

- HPLC : Retention times under SQD-FA05 or SMD-TFA05 conditions (e.g., 0.46–0.95 minutes for similar pyrimidines) assess purity .

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves substituent positions (e.g., trifluoromethyl and bromine chemical shifts).

- Elemental Analysis : Validates stoichiometry (Br/F content).

Q. How should researchers handle solubility challenges during in vitro studies of this compound?

- Methodological Answer : Due to its hydrophobic trifluoromethyl group, dissolve in DMSO (10–50 mM stock) and dilute in aqueous buffers (≤1% DMSO). For biological assays, confirm stability via LCMS after 24 hours. Sonication or mild heating (30–40°C) may aid dissolution. Alternative solvents like THF or acetone are less ideal due to cytotoxicity .

Advanced Research Questions

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The bromine atoms at positions 2 and 5 serve as reactive sites for palladium-catalyzed couplings. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C for 12–24 hours. Monitor reaction progress via TLC (Rf shift) and LCMS ([M-Br]+ intermediates). Post-reaction, purify via column chromatography (silica gel, hexane/EtOAc). Note: The trifluoromethyl group may sterically hinder reactivity at position 4 .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions often arise from tautomerism or residual solvents. For example:

- Tautomerism : Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria.

- Solvent Artifacts : Dry samples rigorously (molecular sieves) and compare spectra in multiple solvents (CDCl₃ vs. DMSO-d₆).

- Impurity Peaks : Cross-reference with LCMS/HPLC to exclude byproducts. For trifluoromethylpyrimidines, coupling constants (J values) in ¹H NMR clarify substitution patterns .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor in cancer studies?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets (e.g., EGFR or BRAF).

- In Vitro Assays : Measure IC₅₀ via ADP-Glo™ kinase assays. Include staurosporine as a positive control.

- SAR Analysis : Compare with analogs (e.g., 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine) to identify critical substituents. The trifluoromethyl group enhances membrane permeability, while bromines enable further derivatization .

Q. What precautions are necessary when studying the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : Avoid strong acids (e.g., H₂SO₄) to prevent debromination. Use mild acids (acetic acid) at RT for ≤1 hour.

- Basic Conditions : NaOH/MeOH (0.1 M) at 50°C for 2 hours is tolerable, but prolonged exposure degrades the pyrimidine ring. Monitor via HPLC for decomposition peaks (e.g., loss of Br or CF₃ groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.